molecular formula C16H28N4O4S B2491286 tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate CAS No. 1820603-73-3

tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate

Cat. No. B2491286
CAS RN: 1820603-73-3
M. Wt: 372.48
InChI Key: WFCWYOYNRIQBHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves the reaction of tert-butyl with amino compounds and carbamoylating agents. For example, a synthesis method for an important intermediate resembling our compound of interest involved a rapid synthetic approach through acylation, nucleophilic substitution, and reduction, confirming structures via MS and 1HNMR, with a total yield of 81% (Zhao et al., 2017)(Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of carbamate derivatives is characterized by their crystalline structure and intermolecular interactions. For instance, carbamate derivatives have been analyzed through single-crystal X-ray diffraction, revealing specific conformational characteristics and crystal packing influenced by hydrogen bonding (Das et al., 2016)(Das et al., 2016).

Chemical Reactions and Properties

Carbamate compounds undergo various chemical reactions, including transformations influenced by their protective groups. For example, tert-butyldimethylsilyl carbamates can be synthesized from N-tert-butoxycarbonyl and N-benzyloxycarbonyl groups, demonstrating the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990)(Sakaitani & Ohfune, 1990).

Scientific Research Applications

Antibacterial Activity

The compound exhibits potential in the field of antibacterial activity. A study on related compounds highlights the design and synthesis of novel derivatives that show promising antibacterial properties. This suggests potential applications of tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate in creating new antibacterial agents (Prasad, 2021).

Crystallographic Studies

Crystallographic studies of similar compounds, like the (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, offer insights into the structural properties of this compound. These studies are essential for understanding the molecular structure and potential applications in material science (Kant, Singh, & Agarwal, 2015).

Polymerizable Antioxidants

Research on monomeric antioxidants that include tert-butyl groups, as found in this compound, reveals their potential use in the stabilization of polymers against thermal oxidation. This indicates the compound's possible role in the creation of new materials with enhanced durability and thermal stability (Pan, Liu, & Lau, 1998).

Interplay of Hydrogen Bonds in Derivatives

Studies on carbamate derivatives, including tert-butyl groups, provide valuable insights into the interplay of hydrogen bonds in molecular structures. This knowledge is crucial for the development of new pharmaceuticals and materials where specific molecular interactions are required (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Electrochemical Properties in Polymers

Research on benzimidazole derivatives, including tert-butyl groups, has explored their electrochemical properties, particularly when used as acceptor units in donor-acceptor-donor type polymers. This suggests possible applications of this compound in developing new materials with unique electronic and optical properties (Ozelcaglayan et al., 2012).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

tert-butyl N-[2-[4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O4S/c1-16(2,3)24-15(23)18-8-7-17-12(21)6-4-5-11-13-10(9-25-11)19-14(22)20-13/h10-11,13H,4-9H2,1-3H3,(H,17,21)(H,18,23)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCWYOYNRIQBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)CCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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